molecular formula C19H14N4O3S B11067617 3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid

3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid

Cat. No.: B11067617
M. Wt: 378.4 g/mol
InChI Key: PZJCCTKSDQBTBE-UHFFFAOYSA-N
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Description

3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a thiazole ring, a benzimidazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylbenzimidazole with thiourea in the presence of iodine to form the benzimidazole-thiazole intermediate . This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the benzimidazole ring can yield amines .

Scientific Research Applications

3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is unique due to its combination of the thiazole, benzimidazole, and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-[[2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H14N4O3S/c24-17(21-13-5-3-4-12(8-13)19(25)26)10-23-15-7-2-1-6-14(15)22-18(23)16-9-20-11-27-16/h1-9,11H,10H2,(H,21,24)(H,25,26)

InChI Key

PZJCCTKSDQBTBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CN=CS4

Origin of Product

United States

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